

Applications of 17-Hydroxyventuricidin A in Microbiology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *17-Hydroxyventuricidin A*

Cat. No.: *B12421904*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

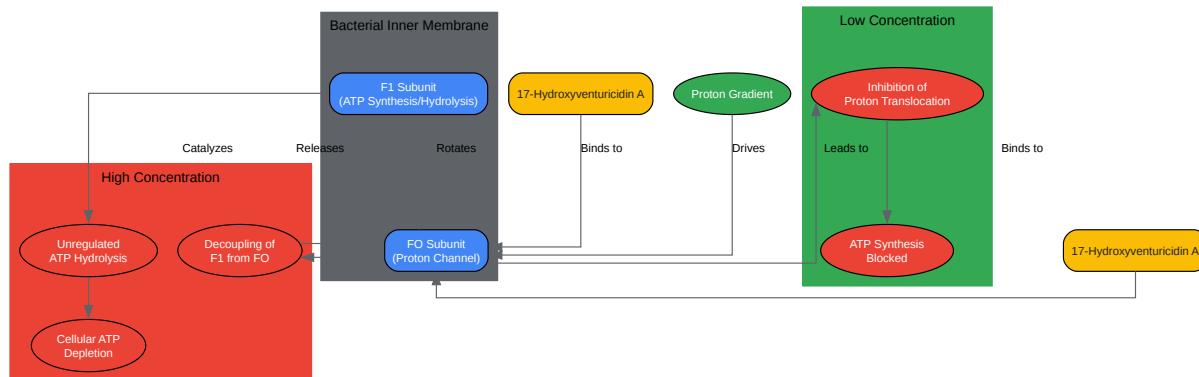
17-Hydroxyventuricidin A is a macrolide antibiotic that has demonstrated notable antifungal and antibacterial properties, particularly against Gram-positive bacteria.^{[1][2]} As a member of the venturicidin class of compounds, its primary mechanism of action involves the inhibition of the F-type ATP synthase (FOF1-ATPase), a crucial enzyme in cellular bioenergetics in both eukaryotes and prokaryotes.^{[3][4]} This inhibition disrupts the proton motive force and depletes cellular ATP levels, leading to antimicrobial effects and potentiation of other antibiotics.^[5] These characteristics make **17-Hydroxyventuricidin A** a valuable tool for microbiology research, particularly in the study of antimicrobial resistance, bacterial bioenergetics, and as a potential antibiotic adjuvant.

Antimicrobial Spectrum

17-Hydroxyventuricidin A exhibits a selective spectrum of antimicrobial activity. It has been shown to inhibit the growth of various filamentous fungi and yeast.^{[6][7]} Additionally, it is active against Gram-positive bacteria.^[2] While comprehensive quantitative data is limited in publicly available literature, its activity against specific organisms has been noted.

Table 1: Antimicrobial Spectrum of **17-Hydroxyventuricidin A**

Class	Organism	Activity
Fungi	Verticillium dahliae	Inhibits growth[6][7]
Fungi	Fusarium sp.	Inhibits growth[6][7]
Fungi	Candida tropicalis R2 CIP203	Inhibits growth[6][7]
Bacteria	Gram-positive bacteria	Antibacterial activity[2]


Note: Specific Minimum Inhibitory Concentration (MIC) values should be determined experimentally for the strains of interest using the protocol provided below.

Mechanism of Action

The primary molecular target of **17-Hydroxyventuricidin A** is the FO subunit of the FOF1-ATPase. The interaction of the molecule with this enzyme complex is concentration-dependent and exhibits a dual effect:

- Inhibition of ATP Synthesis: At lower concentrations, **17-Hydroxyventuricidin A** binds to the FO proton channel, blocking the translocation of protons across the membrane. This action inhibits the synthesis of ATP via oxidative phosphorylation, a critical process for cellular energy production.[5][8]
- Decoupling and Unregulated ATP Hydrolysis: At higher concentrations, **17-Hydroxyventuricidin A** induces a conformational change in the FOF1 complex, leading to the functional decoupling of the F1 catalytic subunit from the FO motor.[1][3] This decoupling transforms the enzyme into an unregulated ATPase, leading to the rapid hydrolysis of existing cellular ATP. This severe depletion of ATP contributes significantly to the compound's antimicrobial effect.[1][3]

This dual mechanism of inhibiting ATP synthesis and promoting ATP depletion makes **17-Hydroxyventuricidin A** a potent disruptor of bacterial energy metabolism.

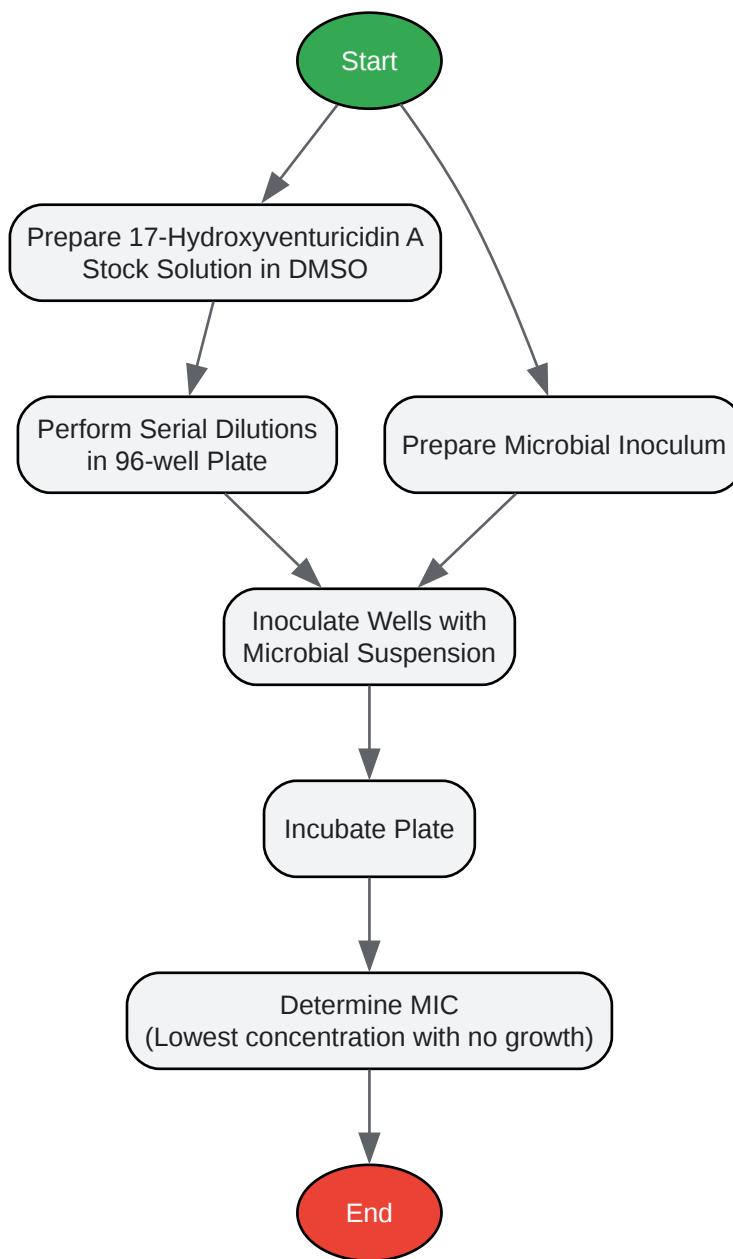
[Click to download full resolution via product page](#)

Mechanism of **17-Hydroxyventuricidin A** on F₀F₁-ATPase.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of **17-Hydroxyventuricidin A** against a target microorganism using the broth microdilution method.


Materials:

- **17-Hydroxyventuricidin A**
- Dimethyl sulfoxide (DMSO) for stock solution preparation

- 96-well microtiter plates
- Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial inoculum
- Spectrophotometer or microplate reader

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **17-Hydroxyventuricidin A** in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested.
- Microbial Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of **17-Hydroxyventuricidin A** in the broth medium. The final volume in each well should be 100 μ L. Include a positive control (microorganism with no compound) and a negative control (broth only).
- Inoculation: Add 100 μ L of the prepared microbial inoculum to each well, bringing the final volume to 200 μ L.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
- MIC Determination: The MIC is the lowest concentration of **17-Hydroxyventuricidin A** that completely inhibits visible growth of the microorganism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Hydroxyventuricidin A | Antibacterial other | Hello Bio [hellobio.com]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Complex Effects of Macrolide Venturicidins on Bacterial F-ATPases Likely Contribute to Their Action as Antibiotic Adjuvants | Semantic Scholar [semanticscholar.org]
- 5. Venturicidin A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 17-Hydroxyventuricidin A|CAS 113204-43-6|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of 17-Hydroxyventuricidin A in Microbiology Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12421904#applications-of-17-hydroxyventuricidin-a-in-microbiology-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com